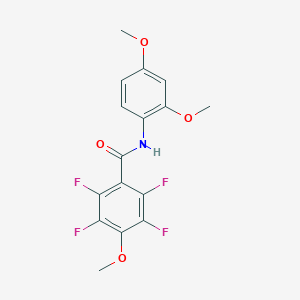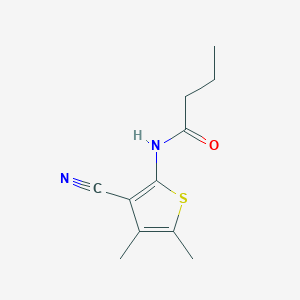![molecular formula C19H21ClN4OS B251074 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251074.png)
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has been widely used in scientific research. It is a thiosemicarbazone derivative that has shown promising results in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It induces the production of reactive oxygen species, which leads to oxidative stress and DNA damage. It also inhibits the expression of various proteins that are involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide in lab experiments is its potent anticancer activity. It has also been shown to be effective against drug-resistant cancer cells. However, one limitation of using this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.
Orientations Futures
There are several future directions for the research and development of 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its use in the treatment of infectious diseases such as tuberculosis and malaria. Additionally, further research is needed to optimize the synthesis method and improve the pharmacological properties of this compound.
Conclusion:
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a promising thiosemicarbazone derivative that has shown potential therapeutic applications in the treatment of cancer and infectious diseases. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to DNA damage and apoptosis in cancer cells. While there are limitations to using this compound in lab experiments, its potent anticancer activity and potential for combination therapy make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chlorobenzoyl isothiocyanate in the presence of a base. The resulting thiosemicarbazone derivative is then purified and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.
Propriétés
Formule moléculaire |
C19H21ClN4OS |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21ClN4OS/c1-23-10-12-24(13-11-23)15-8-6-14(7-9-15)21-19(26)22-18(25)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3,(H2,21,22,25,26) |
Clé InChI |
LFXRTKQGKSKWEF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)